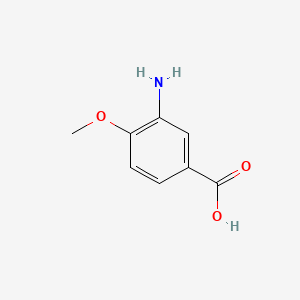

3-Amino-4-methoxybenzoic acid

Description

Contextualization within Aromatic Carboxylic Acids and Amines Research

3-Amino-4-methoxybenzoic acid belongs to the class of organic compounds known as aminobenzoic acids, which are characterized by having both an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a benzene (B151609) ring. Specifically, it is a substituted aromatic carboxylic acid, where the benzene ring's properties are modulated by three distinct functional groups: the carboxyl group, the primary amino group, and a methoxy (B1213986) group (-OCH₃).

The interplay between these groups is central to its chemical behavior. The amino and methoxy groups are electron-donating, increasing the electron density of the aromatic ring, while the carboxylic acid group is electron-withdrawing. This electronic arrangement influences the compound's reactivity, making it a valuable and versatile building block in synthetic chemistry. Its classification as an unnatural amino acid derivative further expands its utility, particularly in specialized areas like peptide chemistry. tcichemicals.com

Significance in Advanced Chemical Synthesis and Derivatization

The significance of this compound in advanced synthesis lies in the reactivity of its functional groups, which allows for a multitude of chemical transformations and derivatizations. Derivatization is a common strategy in chemical synthesis to modify molecules to make them suitable for specific applications or analyses. science.gov

The primary amino group provides a reactive site for reactions such as acylation and amidation, enabling the formation of amide bonds. This is a fundamental transformation for building larger molecular frameworks. The carboxylic acid group can be readily converted into esters, acid chlorides, or amides, providing another avenue for molecular elaboration. For instance, the conversion of benzoic acids to reactive acid chlorides is a key step in the synthesis of other derivatives like coumarins. acs.org This dual reactivity makes this compound a bifunctional monomer that can be used to create polymers and other complex structures.

Role as a Core Intermediate in Functional Molecule Development

The true value of this compound is realized in its role as a core intermediate for producing high-value, functional molecules with specific applications in medicine, materials science, and industry.

In medicinal chemistry, it serves as a crucial starting material for the synthesis of targeted therapeutic agents. Research has shown it is a reactant used in the preparation of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors, a class of molecules investigated for their role in controlling angiogenesis. chemicalbook.com It is also used to prepare dihydroisoquinoline compounds that act as tubulin polymerization inhibitors, another important area of drug discovery. chemicalbook.com A notable application is in the development of conductive biomaterials. Researchers have synthesized a polymer hydrogel, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), designed to restore electrical conductivity in heart tissue after myocardial infarction, potentially offering a novel therapy for cardiac arrhythmia. scholaris.ca

In the field of materials science, the compound has been used to create novel copolymers with advanced functional properties. Scientists have prepared poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymers which act as highly effective adsorbents. rsc.org These materials demonstrate a high capacity for selectively recovering precious metals like Palladium(II) from industrial waste, such as the leaching liquor of spent automotive catalysts. rsc.org

Furthermore, in the dye industry, it is an intermediate for producing colorants like 3-amino-4-methoxybenzanilide (B94723), also known as Fast Red KD base, which is used for dyeing cotton and other fibers. google.compatsnap.com

Below are the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | nih.gov |

| Molecular Weight | 167.16 g/mol | sigmaaldrich.com |

| CAS Number | 2840-26-8 | chemicalbook.comsigmaaldrich.com |

| Melting Point | 208-210 °C | chemicalbook.com |

| Appearance | Cream to pale brown powder | thermofisher.com |

| Solubility | Soluble in water | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGAEAYZQQCBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951070 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-26-8, 2840-76-8 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 4 Methoxybenzoic Acid

Established Synthetic Pathways

Established methods for synthesizing 3-amino-4-methoxybenzoic acid typically involve sequential reactions to introduce the required functional groups—amino and methoxy (B1213986)—onto the benzoic acid ring.

A primary and straightforward route to this compound involves the nitration of a suitable precursor followed by the reduction of the introduced nitro group. The most common precursor for this strategy is 4-methoxybenzoic acid.

The process begins with the electrophilic aromatic substitution (nitration) of 4-methoxybenzoic acid. This is typically achieved using a mixture of nitric acid and sulfuric acid. The methoxy group is an ortho-, para-directing activator; however, due to steric hindrance from the carboxyl group, the nitration predominantly occurs at the position ortho to the methoxy group and meta to the carboxyl group, yielding 3-nitro-4-methoxybenzoic acid.

Following nitration, the nitro group is reduced to an amino group. This reduction can be accomplished using various reagents and conditions. Common methods include catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst or metal-acid systems like iron in the presence of hydrochloric acid. kilobio.com

Table 1: Nitration and Reduction Synthesis of this compound

| Step | Starting Material | Reagents | Product | Key Considerations |

|---|---|---|---|---|

| Nitration | 4-Methoxybenzoic acid | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 3-Nitro-4-methoxybenzoic acid | Reaction temperature must be controlled to prevent over-nitration. |

| Reduction | 3-Nitro-4-methoxybenzoic acid | Hydrogen gas (H₂) with Palladium on Carbon (Pd/C) catalyst OR Iron (Fe) with Hydrochloric acid (HCl) | this compound | Catalytic hydrogenation is often cleaner, while the Fe/HCl system is cost-effective. kilobio.com |

This interactive table summarizes the key stages in the nitration and reduction pathway.

More complex, multi-step syntheses are often employed in industrial settings, starting from readily available bulk chemicals. One such pathway begins with p-chlorobenzoic acid. This route involves etherification, nitration, amidation, and reduction steps. google.com

Another significant industrial method starts with 3-nitro-4-chlorobenzoic acid. google.compatsnap.com This intermediate undergoes a series of reactions to yield the final product.

Amidation: 3-nitro-4-chlorobenzoic acid is first reacted with aniline (B41778). This reaction can be facilitated by reagents like thionyl chloride or phosphorus trichloride (B1173362) to form an amide linkage, producing 3-nitro-4-chlorobenzanilide. google.compatsnap.com

Methoxylation: The chlorine atom on the 3-nitro-4-chlorobenzanilide is substituted with a methoxy group. This nucleophilic aromatic substitution is typically carried out using sodium methoxide (B1231860) in methanol (B129727), yielding 3-nitro-4-methoxybenzanilide. patsnap.com

Reduction: The final step is the reduction of the nitro group to an amine. This is often achieved through catalytic hydrogenation, which reduces the nitro group to form 3-amino-4-methoxybenzanilide (B94723). While this compound is an important product in its own right (Fast Red KD Base), subsequent hydrolysis of the amide bond would yield this compound. google.com

Table 2: Example of a Multi-Step Synthesis Route

| Step | Starting Intermediate | Key Reagents | Intermediate Product | Approx. Yield |

|---|---|---|---|---|

| 1. Amidation | 3-Nitro-4-chlorobenzoic acid | Aniline, Phosphorus trichloride, Chlorobenzene (B131634) | 3-Nitro-4-chlorobenzanilide | 95.8% google.com |

| 2. Methoxylation | 3-Nitro-4-chlorobenzanilide | Sodium hydroxide (B78521), Methanol | 3-Nitro-4-methoxybenzanilide | - |

This interactive table outlines the reaction sequence starting from 3-nitro-4-chlorobenzoic acid.

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, significant research has focused on developing greener synthetic routes for this compound. These approaches aim to minimize pollution, reduce waste, and lower energy consumption.

Efforts to create more environmentally friendly protocols have focused on eliminating hazardous reagents and byproducts. For instance, traditional methods often used thionyl chloride for amidation, which produces large quantities of waste gas. google.com Similarly, reduction steps using sodium hydrosulfide (B80085) generated significant amounts of wastewater. google.com

A key aspect of green synthesis is the use of safer solvents and more efficient, recyclable catalysts.

Solvents: Research has explored replacing hazardous solvents like dichlorobenzene with alternatives such as chlorobenzene or various alcohols (methanol, ethanol), which can often be recovered and reused. google.com Some processes utilize water as a solvent, particularly in the final neutralization and precipitation steps. google.com

Catalysts: In amidation reactions, phosphorous acid esters have been used as catalysts that can be filtered and reapplied, reducing waste. google.com For reduction reactions, catalytic hydrogenation using catalysts like palladium, active nickel, or rhodium is preferred over stoichiometric reducing agents like vulcanized sodium, as it produces water as the primary byproduct. google.com Sodium borohydride, in the presence of methanol, is another example of a milder and more environmentally friendly reducing agent used in related syntheses. mdpi.com

The principles of atom economy and waste reduction are central to green synthetic methodologies. The development of high-yield reactions is crucial, as it directly minimizes the amount of starting material that becomes waste. google.com

Strategies to reduce waste and energy include:

Catalyst and Solvent Recycling: Methods have been developed where solvents and catalysts can be recovered after filtration and reused in subsequent batches, significantly cutting down on waste and material costs. google.com

Process Integration: Combining reaction steps (e.g., etherification and reduction) into a single reaction vessel can save energy and reduce material losses that occur during transfers and workups. google.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-4-methoxybenzanilide |

| 3-Nitro-4-chlorobenzanilide |

| 3-Nitro-4-chlorobenzoic acid |

| 3-Nitro-4-methoxybenzanilide |

| 3-nitro-4-methoxybenzoic acid |

| 4-methoxybenzoic acid |

| Aniline |

| Carbon |

| Chlorobenzene |

| Dichlorobenzene |

| Ethanol |

| Fast Red KD Base |

| Hydrochloric acid |

| Hydrogen |

| Iron |

| Methanol |

| Nitric acid |

| p-Chlorobenzoic acid |

| Palladium |

| Phosphorus trichloride |

| Raney Nickel |

| Rhodium |

| Sodium borohydride |

| Sodium hydrosulfide |

| Sodium hydroxide |

| Sodium methoxide |

| Sulfuric acid |

| Thionyl chloride |

Industrial Scale Synthesis and Yield Optimization

The predominant route for the industrial-scale synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 4-methoxy-3-nitrobenzoic acid. This method is favored due to its high efficiency, excellent yields, and the availability of the starting materials. The process is a straightforward reduction of the nitro group to an amine, which can be optimized for large-scale production.

The synthesis begins with the precursor 4-methoxy-3-nitrobenzoic acid, an important industrial intermediate itself used in the manufacturing of pigments and dyes. google.com The reduction is typically carried out in a high-pressure reactor. The nitro compound is dissolved in a suitable solvent, often an alcohol like methanol or ethanol, or an aqueous solution containing an alkali such as sodium hydroxide. researchgate.netgoogle.com

Catalysis is central to the process, with palladium on carbon (Pd/C) being a widely used catalyst. google.compatsnap.com Bimetallic or modified nickel catalysts have also been explored for the hydrogenation of related nitroaromatic compounds, demonstrating high conversion and selectivity. researchgate.netrsc.org

Yield optimization on an industrial scale focuses on several key parameters:

Catalyst Loading: The amount of catalyst, typically 5-10% Pd/C, is a critical factor. The ratio of catalyst to the nitroaromatic substrate is carefully controlled to ensure a complete and efficient reaction without using excessive amounts of the expensive noble metal catalyst. google.com

Hydrogen Pressure: The reaction is conducted under hydrogen pressure, generally ranging from 1 to 4 MPa. google.compatsnap.com Adjusting the pressure can influence the reaction rate and ensure full conversion of the starting material.

Temperature: The hydrogenation is typically run at an elevated temperature, often in the range of 60-70°C, to facilitate the reaction kinetics. google.com

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the interaction with the solid catalyst. Aqueous solutions of the sodium salt of the acid are often used, which can simplify the workup process. patsnap.com

Under optimized conditions, the hydrogenation of 4-methoxy-3-nitrobenzoic acid can achieve near-quantitative conversion, with reported yields of this compound exceeding 96-99%. patsnap.comchemicalbook.com Following the reaction, the solid catalyst is recovered by filtration for reuse, and the product is isolated from the reaction mixture by acidification, which precipitates the amino acid. The final product is then filtered, washed, and dried.

Analytical Verification of Synthetic Products

To ensure the identity, quality, and purity of synthetically produced this compound, a suite of analytical techniques is employed. These methods confirm the chemical structure and quantify the level of any impurities.

Spectroscopic analysis provides definitive structural confirmation of the molecule. Each technique gives specific information about the compound's functional groups and atomic connectivity. While complete spectral data is found in specialized databases, the expected characteristics are well-established. chemicalbook.com

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (δ) | Signals for aromatic protons, an amino group (NH₂), a methoxy group (OCH₃), and a carboxylic acid proton (COOH). The aromatic protons would show characteristic splitting patterns based on their substitution. |

| ¹³C NMR | Chemical Shifts (δ) | Resonances corresponding to the carboxyl carbon, aromatic carbons (both substituted and unsubstituted), and the methoxy carbon. |

| IR Spectroscopy | Key Frequencies (cm⁻¹) | Broad absorption from O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹). N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹). Sharp, strong C=O stretching of the carboxylic acid (approx. 1680-1710 cm⁻¹). C-O stretching of the ether and acid (approx. 1200-1300 cm⁻¹). Aromatic C=C and C-H bands. nist.gov |

| Mass Spectrometry | Molecular Ion Peak (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 167.16, corresponding to the molecular weight of the compound. sigmaaldrich.com Fragmentation would involve the loss of COOH, OCH₃, and other characteristic fragments. |

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and related compounds. patsnap.com The technique is highly effective for separating the target compound from its precursors (e.g., 4-methoxy-3-nitrobenzoic acid), isomers, and other synthesis-related impurities.

Industrial quality control typically requires a purity of ≥98% or ≥99% as determined by HPLC. google.compatsnap.comsigmaaldrich.com Reversed-phase HPLC is the most common mode used for this analysis.

Interactive Data Table: Typical HPLC Parameters for Aminobenzoic Acid Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., Agilent Eclipse XDB-C18, 5 µm) igem.org | Stationary phase that separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent. sielc.com | Example: A mixture of aqueous formic acid (0.1%) and methanol or acetonitrile. igem.org The acid suppresses the ionization of the carboxyl group, leading to better peak shape. |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and analyte pass through the column. |

| Detection | UV Spectrophotometry | Typically monitored at a wavelength around 254 nm, where the aromatic ring absorbs light. nih.gov |

| Column Temperature | 40°C | Maintained to ensure reproducible retention times. igem.org |

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimentally determined values are compared against the theoretically calculated percentages based on the molecular formula to verify the compound's elemental composition and support its purity assessment.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

| Carbon | C | 57.48% |

| Hydrogen | H | 5.43% |

| Nitrogen | N | 8.38% |

| Oxygen | O | 28.71% |

| Molecular Formula: C₈H₉NO₃ | Molecular Weight: 167.16 g/mol sigmaaldrich.com |

Advanced Chemical Derivatization and Modification Strategies

Strategies Involving the Amine Functionality

The nucleophilic amino group is a primary site for a variety of chemical transformations, enabling the extension of the molecular scaffold and the introduction of new functional groups.

The secondary amine of 3-amino-4-methoxybenzoic acid can undergo N-alkylation and N-acylation reactions to yield a diverse range of derivatives.

N-Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atom. Traditional methods for N-alkylation often utilize alkyl halides. More advanced and efficient methods focus on the direct N-alkylation of amino acid esters using alcohols, which are considered greener reagents. nih.gov While direct examples with this compound are specific to particular syntheses, the principles apply. For instance, the N-alkylation of related amino acid esters has been achieved using alcohols in the presence of catalysts, though this may lead to side reactions like transesterification if the carboxylic acid is in its ester form. nih.gov

N-Acylation: This reaction involves the introduction of an acyl group to the amine, forming an amide bond. A prominent example of a related reaction is the synthesis of 3-amino-4-methoxybenzanilide (B94723), which is prepared by the reaction of this compound and aniline (B41778). chemicalbook.com In this case, the carboxylic acid of the target molecule is activated, and it reacts with the amine of aniline. Conversely, the amino group of this compound can be acylated using acyl chlorides or acid anhydrides. For example, its reaction with acetyl chloride would yield N-acetyl-3-amino-4-methoxybenzoic acid. These amide derivatives are important in medicinal chemistry and materials science. A related synthesis involves obtaining 3-amino-4-methoxyacetanilide from 3-nitro-4-anisidine, where an acylation step follows a reduction of the nitro group. google.com

Table 1: Representative N-Acylation Reaction

| Reactant | Reagent | Product | Description | Reference |

|---|---|---|---|---|

| This compound | Aniline (with DIC/HOBt activation) | 3-Amino-4-methoxybenzanilide | Amide bond formation between the carboxylic acid of the title compound and the amine of aniline. This demonstrates the formation of an anilide, a type of N-acyl derivative. | chemicalbook.com |

The primary amino group of this compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. uokerbala.edu.iq This reversible reaction, typically catalyzed by an acid or base, involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. uokerbala.edu.iq

Schiff bases derived from aromatic amines and aldehydes are generally more stable due to resonance. uokerbala.edu.iq The reaction broadens the utility of this compound, leading to compounds with applications in coordination chemistry and as intermediates for synthesizing other organic molecules. researchgate.netcore.ac.uk For example, Schiff bases prepared from various aminobenzoic acids and aldehydes like 3,4-dimethoxybenzaldehyde, 4-nitrobenzaldehyde, and salicylaldehyde (B1680747) derivatives have been reported, showcasing the versatility of this reaction. researchgate.neteresearchco.comnih.gov

Table 2: Representative Aldehydes for Schiff Base Formation

| Aldehyde Reactant | General Product Structure | Potential Application of Product | Reference |

|---|---|---|---|

| Benzaldehyde | An imine linkage (-N=CH-Ar) connecting the 3-amino position of the benzoic acid to the aromatic ring of the aldehyde. | Organic Synthesis Intermediate | uokerbala.edu.iq |

| Salicylaldehyde | Ligands for Metal Complexes | nih.gov | |

| Vanillin | Antimicrobial and Antitumor Agents | eresearchco.com | |

| 4-Nitrobenzaldehyde | Cytotoxic Agents | nih.gov |

As an unnatural amino acid, this compound is a valuable building block in peptide synthesis. cymitquimica.comsigmaaldrich.com Its incorporation into peptide chains can impart specific structural and functional properties. For instance, its rigid aromatic backbone can induce specific conformations, such as β-turns, in the resulting peptide. The synthesis can be performed using standard solid-phase or solution-phase peptide synthesis protocols. sigmaaldrich.comacs.org

In the field of bioconjugation, the molecule can be used to link peptides to other molecules or surfaces. A notable application is the development of a conductive biomaterial hydrogel composed of poly-3-amino-4-methoxybenzoic acid and gelatin (PAMB-G). scholaris.ca This bioconjugate was synthesized for potential therapeutic use in cardiac applications, demonstrating the material's biocompatibility. scholaris.ca The copolymerization of this compound with aniline is another example, creating a functional polymer with applications in materials science. rsc.org These techniques highlight the compound's role in creating advanced functional materials for biomedical and technological purposes. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. wikipedia.orgnih.gov The rigid structure of this compound makes it an excellent scaffold for designing peptidomimetics.

By incorporating this aminobenzoic acid derivative into a peptide sequence, chemists can introduce conformational constraints. This is a key strategy in peptidomimetic design to lock the molecule into a bioactive conformation that mimics a specific secondary structure of a natural peptide, such as a β-turn or α-helix. wikipedia.org These structures often serve as recognition motifs in biological systems. The use of such non-natural building blocks can lead to peptidomimetics with higher receptor affinity, selectivity, and improved bioavailability compared to their natural peptide counterparts. nih.gov

Strategies Involving the Carboxylic Acid Functionality

The carboxylic acid group provides a second reactive handle for derivatization, most commonly through esterification and amidation reactions.

Esterification of the carboxylic acid group in this compound is a fundamental transformation used to protect the carboxyl group, modify solubility, or prepare intermediates for further synthesis. mdpi.comnih.gov The resulting esters, such as methyl or ethyl 3-amino-4-methoxybenzoate, are valuable chemical building blocks. biosynth.comchemicalbook.com

Several methods can be employed for this esterification:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). libretexts.org The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product.

Reaction with Thionyl Chloride: A more reactive method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an alcohol to form the ester. This method was used to synthesize methyl 3-amino-4-methylbenzoate from the corresponding acid. chemicalbook.com

N-Bromosuccinimide (NBS) Catalysis: A milder, metal-free approach uses NBS as a catalyst for the direct esterification of aryl carboxylic acids with alcohols. nih.gov

Table 3: Selected Esterification Methods for Benzoic Acid Derivatives

| Method | Reagents & Conditions | Product Example | Key Features | Reference |

|---|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl or Ethyl Benzoate | Equilibrium-driven; requires excess alcohol or water removal. | libretexts.org |

| Via Acyl Chloride | 1. SOCl₂ 2. Alcohol (e.g., MeOH) | Methyl 3-amino-4-methylbenzoate | High reactivity; proceeds via an acyl chloride intermediate. | chemicalbook.com |

| NBS-Catalyzed Esterification | Alcohol, NBS (catalyst), 70°C | Various Methyl Esters | Mild, metal-free conditions. | nih.gov |

| Dowex H+/NaI Method | Alcohol, Dowex 50W-X8 resin, NaI, Reflux | Methyl Benzoate | Green chemistry approach using a recyclable solid acid catalyst. | acs.org |

Amidation Reactions

The carboxylic acid and amino moieties of this compound are primary targets for amidation reactions, forming amide bonds which are crucial in the synthesis of polymers and biologically active molecules.

The carboxylic acid group can be activated and coupled with various primary or secondary amines to form N-substituted benzamides. Common methods involve the use of coupling agents that convert the carboxylic acid into a more reactive intermediate. For instance, N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) has been successfully used to condense this compound with a range of amines. nih.gov Similarly, 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) is another widely used reagent for this transformation, facilitating amide bond formation under mild conditions. nih.gov This approach was used to conjugate poly-3-amino-4-methoxybenzoic acid-gelatin with an amine-functionalized molecule, demonstrating the reaction's utility in modifying biopolymers. nih.gov

Conversely, the amino group of this compound can react with activated carboxylic acids or acyl chlorides. A notable example is the reaction with chloroacetyl chloride, where the amino group is acylated to form 3-[(chloroacetyl)amino]-4-methoxybenzoic acid. This reaction selectively modifies the amino group, leaving the carboxylic acid and methoxy (B1213986) groups intact.

These amidation strategies are foundational in polymer chemistry. This compound serves as a monomer in the synthesis of poly(amide-imide)s (PAIs). researchgate.netrsc.org In these polymerization reactions, the amino group of one monomer reacts with an activated carboxyl or anhydride (B1165640) group from another monomer, leading to the formation of high-performance polymers with desirable thermal and mechanical properties. researchgate.netrsc.org

Table 1: Examples of Amidation Reactions Involving this compound

| Reacting Group | Reagents | Product Type | Application Context | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Various amines, DIC, HOBt | N-substituted benzamide (B126) derivatives | Synthesis of Enterovirus 71 inhibitors | nih.gov |

| Carboxylic Acid (on polymer) | TK-NH₂, EDC | Amide-conjugated biopolymer | ROS-responsive nanocomposite hydrogel | nih.gov |

| Amino Group | Chloroacetyl chloride, base | N-acylated derivative | Synthesis of reactive intermediates | |

| Amino & Carboxylic Groups | Trimellitic anhydride, various diamines | Poly(amide-imide) | High-performance polymer synthesis | researchgate.netrsc.org |

Formation of Acid Chlorides and Anhydrides

To enhance the reactivity of the carboxylic acid group for subsequent reactions like amidation or esterification, it is often converted into a more electrophilic derivative, such as an acid chloride or an anhydride.

The formation of a benzoyl chloride from the carboxylic acid moiety is a standard transformation. This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comugm.ac.id For example, a benzoyl chloride derivative of an azo-coupled this compound was synthesized using thionyl chloride to facilitate the subsequent reaction with glycine. ugm.ac.id In another application, the carboxylic acid groups of multiwalled carbon nanotubes were activated with oxalyl chloride to form acyl chlorides, which then readily reacted with the amino groups of a copolymer derived from this compound. mdpi.com This highlights the general applicability of this method.

The molecule can also participate in reactions with anhydrides. A significant application is in the synthesis of imide-containing monomers. This compound reacts with trimellitic anhydride in a one-pot reaction under reflux in dimethylformamide (DMF). researchgate.netrsc.orgresearchgate.net This reaction involves the nucleophilic attack of the amino group on the anhydride, followed by dehydration to form a stable imide ring, resulting in the formation of 3-trimellitimido-4-methoxybenzoic acid, a new diacid monomer used for preparing poly(amide-imide)s. researchgate.netrsc.org

Strategies Involving the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but it can be targeted for modification through specific chemical strategies, primarily involving its cleavage.

Demethylation is a key transformation that converts the methoxy ether into a hydroxyl group (-OH), yielding a phenol (B47542). This reaction can significantly alter the chemical properties and biological activity of the molecule. While specific studies focusing solely on the demethylation of this compound are not abundant, the demethylation of structurally related methoxybenzoic acids is well-documented and the principles are directly applicable. For instance, the O-demethylation of 4-methoxybenzoic acid to produce 4-hydroxybenzoic acid can be achieved using cytochrome P450 enzymes. chemicalbook.com This suggests the potential for biocatalytic demethylation of this compound. Chemical methods for demethylation are also common in organic synthesis, and patents related to derivatives of this compound list demethylation as a potential reaction step. google.com

Ether cleavage is the general term for reactions that break the C-O bond of the methoxy group. In the context of this compound, this is synonymous with demethylation. One study noted that the methoxy group in a derivative, 3-[(chloroacetyl)amino]-4-methoxybenzoic acid, can be transformed into a hydroxyl group. This conversion is effectively an ether cleavage reaction, yielding the corresponding 4-hydroxy derivative. Such transformations expand the synthetic utility of the parent molecule, allowing for the introduction of a phenolic hydroxyl group which can undergo a different set of subsequent reactions, such as O-alkylation or esterification.

Multi-functional Derivatization Approaches

The presence of three distinct functional groups allows for complex, multi-step synthetic pathways where each group can be modified selectively.

The ability to target one functional group while leaving the others intact is crucial for building complex molecules from this compound. The orthogonality of the functional groups' reactivity enables this selectivity.

Selective N-Acylation: The amino group can be selectively acylated in the presence of the free carboxylic acid. The reaction of this compound with chloroacetyl chloride under basic conditions yields 3-[(chloroacetyl)amino]-4-methoxybenzoic acid, demonstrating selective modification of the amine.

Selective Carboxylic Acid Activation: The carboxylic acid can be selectively activated with coupling agents like DIC or converted to an acid chloride with thionyl chloride without affecting the amino group. nih.govugm.ac.id This activated intermediate can then react with external nucleophiles. For example, it was condensed with various amines to produce a series of N-phenylbenzamide derivatives, leaving the internal amino group available for potential further modification. nih.gov

Selective Amino Group Transformation: The amino group can undergo reactions other than acylation. It can be converted into an isothiocyanate (-N=C=S) group by treatment with carbon disulfide and iodine. google.com This reaction was performed on this compound, yielding 3-isothiocyanato-4-methoxybenzoic acid, with the carboxylic acid and methoxy groups remaining unchanged. google.com Furthermore, the amino group can undergo diazotization (reaction with a nitrite (B80452) source in acid) to form a diazonium salt, which can then be used in coupling reactions, as demonstrated in the synthesis of an azo derivative. ugm.ac.id

These selective transformations underscore the value of this compound as a versatile building block in synthetic chemistry.

Advanced Materials Science Applications of 3 Amino 4 Methoxybenzoic Acid Derivatives

Polymer Chemistry and Copolymerization

The monomer 3-Amino-4-methoxybenzoic acid is particularly useful in polymer chemistry for introducing specific functionalities into polymer backbones. Its ability to be copolymerized with other monomers, such as aniline (B41778), leads to materials with tailored properties that combine the characteristics of each constituent.

Copolymers of poly(aniline-co-3-amino-4-methoxybenzoic acid), often abbreviated as PANI-AMB, are synthesized through chemical oxidative polymerization. rsc.org In a typical synthesis, aniline and this compound (AMB) monomers are dissolved in an acidic medium, commonly a 1 mol L⁻¹ HCl solution. rsc.org An oxidant, such as ammonium (B1175870) persulfate, is then introduced to initiate the polymerization reaction. rsc.org The mixture is stirred continuously for an extended period, for instance, 24 hours at room temperature, to allow for copolymer formation. rsc.org The resulting product, a dark green powder, is then collected and purified. rsc.org

Table 1: Effect of Monomer Feed Ratio on PANI-AMB Copolymer Yield

| AMB Feed Content (mol%) | Aniline Feed Content (mol%) | Copolymer Yield (%) |

|---|---|---|

| 0 | 100 | 85.1 |

| 20 | 80 | 68.3 |

| 50 | 50 | 51.2 |

| 80 | 20 | 31.8 |

Data sourced from a study on PANI-AMB copolymer synthesis. rsc.org

Polyaniline and its derivatives are noted for their potential in biomedical applications due to properties like electrical conductivity, biocompatibility, and antimicrobial activity. researchgate.net A significant application of polymers derived from this compound is in the field of conductive biomaterials for cardiac therapy. scholaris.ca A hydrogel composed of poly-3-amino-4-methoxybenzoic acid and gelatin (PAMB-G) has been developed as a novel treatment for cardiac arrhythmia. scholaris.ca

Following a myocardial infarction, scar tissue forms that is nonconductive, leading to electrical uncoupling of viable heart muscle cells and causing arrhythmias. scholaris.ca The conductive PAMB-G biomaterial can be injected into the infarct region to help re-synchronize the contraction of the heart muscle. scholaris.ca Biocompatibility studies have demonstrated that PAMB-G is non-cytotoxic to cardiomyocytes and stem cells, indicating its potential for clinical evaluation. scholaris.ca

The unique functional groups of this compound make its copolymers suitable for creating advanced materials with specific functionalities. PANI-AMB copolymers have been developed as effective adsorbents for the selective recovery of precious metals. rsc.orgrsc.org The imino, amino, and carboxylic groups on the polymer chain act as active sites that can form complexes with metal ions, such as Palladium(II), allowing for its separation from leaching liquors of spent automotive catalysts. rsc.orgrsc.org The adsorption mechanism involves chelation and a redox process where Pd(II) is reduced to its elemental form, Pd(0). rsc.orgrsc.org

Furthermore, the principles of copolymerizing aniline derivatives are applied to create protective coatings. Copolymers of aniline and its derivatives, such as o-methoxy aniline, have been synthesized as coatings on copper to provide effective protection against corrosion in saline environments. researchgate.net This demonstrates the potential of using monomers like this compound to develop advanced, functional coatings. The development of bio-based polybenzoxazoles from the related 3-amino-4-hydroxybenzoic acid further highlights the utility of these monomers in creating high-performance polymers with exceptional thermal resistance and mechanical strength. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid and amino groups of this compound make it an excellent organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These crystalline materials are constructed by linking metal ions or clusters with organic ligands, resulting in porous structures with applications in gas storage and catalysis. mdpi.com

Amino-functionalized ligands are highly sought after for constructing stable MOFs. Research has demonstrated the successful synthesis of highly stable, amino-functionalized MOFs using metal ions such as Zirconium(IV) (ZrIV). rsc.org These Zr-MOFs exhibit high physicochemical stability, which is a critical requirement for practical applications. rsc.org While specific examples with Sn(IV) and this compound are less commonly detailed, the versatility of this class of ligands is well-established. For instance, the related ligand 3-amino-4-hydroxybenzoic acid readily coordinates with a range of lanthanide ions (Ln³⁺) to form isostructural MOFs. acs.org Similarly, other aminobenzoic acids have been used to create MOFs with copper (Cu²⁺) ions. mdpi.com This demonstrates the broad capability of aminobenzoic acid derivatives to form coordination polymers with a diverse array of metal ions.

The functional groups on the organic linkers within a MOF play a crucial role in its performance. Amino-functionalized MOFs, including those built with ZrIV, are promising materials for gas storage and catalysis. rsc.org Their porous structures and the presence of basic amino groups make them suitable for storing hydrogen (H₂) and for the selective separation of light hydrocarbons. rsc.org

In catalysis, these MOFs can act as efficient heterogeneous catalysts. The amino groups within the framework can catalyze reactions such as the Knoevenagel condensation. rsc.org The confined spaces and the specific chemical environment within the MOF pores can lead to high efficiency and selectivity. nih.gov Studies on other amino acid-derived MOFs have shown their ability to catalyze reactions like hemiketalization, mimicking the cooperative activation mechanisms found in enzymes. nih.gov

Table 2: Applications of MOFs Derived from Amino-Functionalized Benzoic Acids

| MOF Type | Metal Ion | Application | Finding | Source |

|---|---|---|---|---|

| Amino-functionalized MOF | Zr(IV) | Gas Storage | Promising candidate as a storage medium for hydrogen (H₂). | rsc.org |

| Amino-functionalized MOF | Zr(IV) | Catalysis | Shows catalytic efficiency for Knoevenagel condensation reactions. | rsc.org |

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry, a field focused on the study of systems composed of a discrete number of molecules, and crystal engineering, which deals with the design and synthesis of solid-state structures, are central to harnessing the potential of this compound derivatives. The predictable nature of non-covalent interactions, particularly hydrogen bonds, allows for the rational design of crystalline materials with specific architectures and functionalities.

Hydrogen bonds are the cornerstone of the supramolecular assembly of this compound derivatives. The directionality and strength of these interactions make them ideal for constructing ordered, multidimensional architectures. The primary functional groups involved—carboxylic acid and amino groups—are known to form strong and reliable hydrogen bonds.

The resulting hydrogen-bonded networks can range from simple one-dimensional chains to more complex two-dimensional sheets and three-dimensional frameworks. The specific arrangement is highly dependent on the nature of the co-former molecule and the crystallization conditions. The study of these networks is crucial for understanding and predicting the properties of the resulting materials.

| Interaction Type | Donor | Acceptor | Typical Bond Distance (Å) | Significance |

| Carboxylic Acid Dimer | O-H | O=C | 2.5 - 2.8 | Formation of robust centrosymmetric dimers. |

| Acid-Pyridine Synthon | O-H | N(pyridyl) | 2.5 - 2.7 | A highly reliable and widely used synthon in co-crystal design. |

| Acid-Amine Synthon | O-H | N(amino) | 2.6 - 2.9 | Common interaction in co-crystals with amine-containing molecules. |

| Amine-Carbonyl | N-H | O=C | 2.8 - 3.1 | Contributes to the stability of the crystal lattice. |

| C-H···O Interactions | C-H | O | 3.0 - 3.5 | Weaker interactions that play a role in fine-tuning the crystal packing. |

Table 1: Common Hydrogen Bonding Interactions in Benzoic Acid Derivative Co-crystals.

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions, primarily hydrogen bonds. Derivatives of this compound are excellent candidates for forming co-crystals with a wide range of co-formers.

The selection of a suitable co-former is critical for the successful design of a co-crystal with desired properties. Co-formers are chosen based on their ability to form complementary hydrogen bonds with the target molecule. For this compound derivatives, common co-formers include pyridines, amides, and other carboxylic acids, which can form predictable supramolecular heterosynthons.

The formation of co-crystals can lead to significant changes in properties such as solubility, melting point, stability, and mechanical behavior. For instance, co-crystallizing an active pharmaceutical ingredient (API) with a highly soluble co-former can enhance the API's dissolution rate. The systematic study of co-crystal formation with this compound derivatives opens up possibilities for creating new materials with optimized characteristics.

| Co-former Type | Resulting Supramolecular Synthon | Potential Application |

| Pyridines | Acid-Pyridine Heterosynthon | Pharmaceutical formulations, functional materials |

| Amides | Acid-Amide Heterosynthon | Altering physical properties like melting point |

| Carboxylic Acids | Acid-Acid Homodimer/Heterodimer | Development of new solid forms |

| Alcohols | Acid-Alcohol Heterosynthon | Solvate formation and stability studies |

Table 2: Potential Co-formers for this compound and Resulting Synthons.

Pharmacological and Biological Research of 3 Amino 4 Methoxybenzoic Acid and Its Derivatives

Drug Design and Pharmaceutical Development

The journey of a drug from concept to clinic often begins with versatile chemical structures that can be modified to achieve desired therapeutic effects. 3-Amino-4-methoxybenzoic acid serves as a prime example of such a foundational molecule in pharmaceutical development.

Role as Pharmaceutical Intermediates and Building Blocks

This compound is a crucial raw material and intermediate in the synthesis of a wide array of organic molecules. nih.gov Its utility is not confined to pharmaceuticals but extends to the agrochemical and dye industries. nih.gov In the pharmaceutical sector, it functions as a key building block for more complex active pharmaceutical ingredients (APIs). acs.org The presence of multiple functional groups—amine, methoxy (B1213986), and carboxylic acid—allows for a variety of chemical reactions, making it a valuable component for custom synthesis and the formulation of new compounds. acs.org For instance, it serves as a key intermediate in the creation of antibiotics, including certain fluoroquinolones and sulfonamides. acs.org The balanced electronic distribution created by its amino and methoxy groups makes it well-suited for nucleophilic substitutions and coupling reactions, which are fundamental processes in pharmaceutical synthesis. acs.org

Exploration as Lead Compounds for Enhanced Pharmacological Activity

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity but may require modification to improve its efficacy, selectivity, or metabolic stability. Research has utilized this compound as a starting scaffold to develop new therapeutic agents. By modifying its structure, scientists can conduct structure-activity relationship (SAR) studies, which are essential for understanding how chemical changes affect biological activity and for rationally designing more effective drugs. researchgate.net

A notable example is the development of N-phenylbenzamide derivatives with antiviral properties. Starting with this compound, researchers synthesized a novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523). nih.gov This modification, specifically the alkylation of the amine group, was designed to create derivatives that are more metabolically stable, a desirable trait for any potential drug. nih.gov This strategic modification led to a compound with potent activity against the Hepatitis B virus, demonstrating how this compound can serve as an effective lead structure for generating new and improved pharmacological agents. nih.govpharmeasy.in

Targeting Neurological Disorders

The application of amino acid derivatives in treating neurological disorders is an active area of research. google.comnih.gov While broad investigations cover various amino acid structures for conditions like epilepsy and neurodegenerative diseases such as Parkinson's and Alzheimer's, a specific polymer derived from this compound has shown promise in a cardiac context with neurological implications. google.com

Researchers have synthesized a conductive biomaterial, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), designed to address cardiac arrhythmias. Following a myocardial infarction, scar tissue can disrupt the heart's electrical conduction, leading to life-threatening arrhythmias. The PAMB-G hydrogel is electrically active and can be injected into the damaged heart tissue to help resynchronize myocardial contractions, essentially improving electrical signaling in the dysfunctional muscle. This application highlights a novel therapeutic strategy where a polymer of this compound is used to modulate a bio-electrical process, a principle that is fundamental to treating many neurological and neuromuscular disorders.

Potential in Antiviral Agents (e.g., Anti-HBV Agents)

Derivatives of this compound have emerged as promising candidates for antiviral therapies. The compound itself is noted as an intermediate for antiviral drugs, including some HIV and HCV protease inhibitors. acs.org More specific research has focused on developing new agents against the Hepatitis B virus (HBV), a major global health concern. pharmeasy.in

Scientists synthesized and tested N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), a derivative of this compound. nih.govpharmeasy.in This compound proved to be a potent inhibitor of both wild-type and drug-resistant strains of HBV in laboratory studies. pharmeasy.in Its mechanism of action may involve increasing the intracellular levels of APOBEC3G (A3G), a protein that can inhibit HBV replication. nih.govpharmeasy.in The efficacy of IMB-0523 was found to be significantly higher than the established anti-HBV drug lamivudine, particularly against drug-resistant HBV. pharmeasy.in

Table 1: In Vitro Anti-HBV Activity of IMB-0523 vs. Lamivudine

| Compound | Wild-Type HBV (IC₅₀) | Drug-Resistant HBV (IC₅₀) |

| IMB-0523 | 1.99 µM | 3.30 µM |

| Lamivudine (3TC) | 7.37 µM | >440 µM |

| Data sourced from a 2020 study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide as a potential anti-HBV agent. pharmeasy.in |

Development of SGLT2 Inhibitors for Diabetes Management

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a modern class of antidiabetic drugs that lower blood glucose by promoting its excretion in the urine. This class includes medications such as canagliflozin, dapagliflozin, and empagliflozin. Another major class of oral antidiabetic agents are dipeptidyl peptidase-4 (DPP-4) inhibitors. pharmeasy.in While the development of novel treatments for type 2 diabetes is a vast field that explores many chemical structures, including amino acid derivatives, a direct and prominent role for this compound as a key starting material or intermediate for the currently marketed SGLT2 inhibitors is not extensively documented in available research literature. The development of other classes of antidiabetic drugs, such as DPP-4 inhibitors, has involved the synthesis of various heterocyclic compounds and amino amide derivatives. acs.org

Research into Antimicrobial and Antifungal Properties

The search for new agents to combat drug-resistant bacteria and fungi is a critical area of pharmaceutical research. Derivatives based on benzoic acid scaffolds, including this compound, are part of this effort. The compound is known to be an intermediate for established antibiotics like fluoroquinolones. acs.org

Broader research into related structures demonstrates the potential of this chemical class. Studies on Schiff bases derived from 4-aminobenzoic acid have resulted in compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as broad-spectrum antifungal properties. Similarly, novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent antimicrobial activity against both multidrug-resistant bacteria and drug-resistant Candida species. Other research has explored 3-methyl-4-nitrobenzoate derivatives as antifungal candidates and 3-amino-4-aminoximidofurazan derivatives for their activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. This body of work underscores the value of the aminobenzoic acid framework as a foundation for developing new antimicrobial and antifungal agents.

Table 2: Investigated Biological Activities of this compound and Related Derivatives

| Compound/Derivative Class | Researched Biological Activity | Target/Application |

| This compound | Intermediate | Synthesis of antibiotics, antivirals, dyes. nih.govacs.org |

| N-phenylbenzamide derivatives | Antiviral (Anti-HBV) | Inhibition of wild-type and drug-resistant HBV. pharmeasy.in |

| Poly-3-amino-4-methoxybenzoic acid-gelatin | Conductive Biomaterial | Treatment of cardiac arrhythmia post-myocardial infarction. |

| 4-Aminobenzoic acid derivatives (Schiff bases) | Antimicrobial, Antifungal | Inhibition of MRSA and various fungi. |

| 3-Amino-4-aminoximidofurazan derivatives | Antimicrobial, Antibiofilm | Activity against S. aureus and P. aeruginosa. |

Study of Enzyme-Substrate Interactions and Inhibition

Derivatives of this compound have been investigated as inhibitors of various enzymes, demonstrating their potential as modulators of biological pathways. The interactions are often specific, with the chemical structure of the derivative dictating its target and potency.

One study focused on benzoic acid derivatives isolated from the fungus Bjerkandera adusta as potential modulators of the proteostasis network, which becomes dysfunctional during aging. These derivatives were found to be putative binders of cathepsins B and L, key enzymes in the autophagy-lysosome pathway. mdpi.com In particular, 3-chloro-4-methoxybenzoic acid, a halogenated derivative, showed the most potent interaction with both enzymes, leading to a significant activation of cathepsins B and L in cell-based assays. mdpi.com

Another class of related compounds, the aminocoumarin antibiotics, which include a 3-amino-coumarin ring structurally related to aminobenzoic acids, are known to be potent inhibitors of bacterial DNA gyrase. wikipedia.org They function as competitive inhibitors of the ATPase reaction catalyzed by the GyrB subunit of the enzyme. wikipedia.org Furthermore, research into aminobenzoic acid derivatives has explored their interactions with the catalytic center of the ribosome. acs.org These studies aim to understand how the structure of these non-canonical amino acid monomers affects their incorporation into peptides, revealing that their geometry can disrupt the network of molecules that facilitates peptide bond formation. acs.org

Table 1: Enzyme Inhibition by Derivatives of this compound

| Derivative | Target Enzyme(s) | Type of Interaction | Research Context | Citation |

|---|---|---|---|---|

| 3-chloro-4-methoxybenzoic acid | Cathepsin B, Cathepsin L | Putative Binder / Activator | Modulating proteostasis network for anti-aging applications. | mdpi.com |

| 4-Amino-3-methoxybenzoic acid | Hydroxylase, Nitroreductase, Methyltransferase | Inhibitor | Inhibition of enzymes involved in the biosynthesis of cyclic peptides. | biosynth.com |

| Aminocoumarins (related structure) | Bacterial DNA Gyrase (GyrB subunit) | Competitive Inhibitor of ATPase reaction | Antibiotic mechanism of action. | wikipedia.org |

Bioconjugation and Diagnostic Applications

The unique chemical structure of this compound and its derivatives makes them valuable linkers and components in bioconjugation, leading to novel therapeutic and diagnostic tools.

Bioconjugation involves attaching molecules to biomolecules like proteins or peptides to create novel functional materials. A derivative, 3-amino-4-(methylamino)benzoic acid (MeDbz), has been developed as a linker for on-resin cyclization of peptides. researchgate.net This method is significant in drug discovery, as cyclic peptides often have improved binding properties and stability compared to their linear counterparts. The MeDbz linker facilitates the synthesis of complex cysteine-rich proteins such as cyclotides, which are of therapeutic interest. researchgate.net

In a different application, polymers of this compound have been conjugated with gelatin to create a conductive biomaterial hydrogel (poly-3-amino-4-methoxybenzoic acid-gelatin, or PAMB-G). scholaris.ca This process of conjugating the synthetic polymer with a natural protein like gelatin enhances its biocompatibility for medical applications. scholaris.ca

The bioconjugates of this compound derivatives have shown promise in targeted therapies. The PAMB-G hydrogel, for instance, is designed for cardiac therapy. scholaris.ca After a myocardial infarction, scar tissue can disrupt the heart's electrical signals, leading to arrhythmias. The conductive PAMB-G hydrogel can be injected into the infarct region to electrically recouple viable heart muscle cells, re-synchronizing the heart's contraction. scholaris.ca This represents a targeted therapeutic approach to restore function to a specific tissue.

The broader field of amino acid metabolism is a key target in cancer therapy, as tumor cells have a high demand for amino acids to fuel their rapid growth. frontiersin.org Strategies that disrupt the availability or metabolism of specific amino acids are being explored as potential cancer treatments. frontiersin.org While not yet a direct application of this compound itself, its role as a non-canonical amino acid derivative places it within this area of research.

Biosensor Development

The electrochemical properties of aminobenzoic acids have been harnessed to create sophisticated biosensors for detecting various biological molecules.

Electrochemical biosensors utilize biological recognition elements to detect chemical substances, translating the binding event into a measurable electrical signal. Researchers have developed electrochemical sensors using isomers of this compound. For example, a portable sensor based on 4-aminobenzoic acid-modified carbon nanotubes was created for the simultaneous detection of ascorbic acid and uric acid in human fluids. nih.gov Similarly, electropolymerized films of para-aminobenzoic acid have been used to construct molecularly imprinted sensors for detecting substances like melamine. researchgate.net

A more advanced approach involves the incorporation of unnatural amino acids (UAAs) with redox activity directly into the structure of proteins used as bioreceptors in sensors. nih.gov For instance, 3-amino-L-tyrosine, an electroactive UAA, can be incorporated into a binding protein. This allows the protein itself to act as a reporter, generating an electrochemical signal upon binding its target analyte, thus creating a reagentless biosensor. nih.gov This method offers a pathway for highly selective and sensitive detection of analytes. nih.gov

Scientists have successfully engineered biosensors to detect benzoic acid derivatives within living cells. nih.govnih.gov One such biosensor, named sBAD, was developed for use in the yeast Saccharomyces cerevisiae. nih.govnih.govfrontiersin.orgresearchgate.net The sensor was constructed by fusing the binding domain of a bacterial protein (HbaR from Rhodopseudomonas palustris), which naturally recognizes p-hydroxybenzoic acid (pHBA), with other protein domains that control the expression of a fluorescent reporter gene. nih.govnih.gov

This biosensor was shown to be activated by several benzoic acid derivatives, including p-aminobenzoic acid (pABA), and could detect the in vivo production of pHBA by genetically modified yeast. nih.govfrontiersin.org A linear relationship was observed between the concentration of pHBA and the fluorescent output of the biosensor, making it a valuable tool for high-throughput screening in metabolic engineering efforts to produce these compounds sustainably. nih.govnih.gov

Table 2: Biosensor Applications of Aminobenzoic Acid Derivatives

| Biosensor Type | Derivative/Isomer Used | Target Analyte(s) | Principle of Detection | System | Citation |

|---|---|---|---|---|---|

| Electrochemical Sensor | 4-Aminobenzoic acid | Ascorbic acid, Uric acid | Chronoamperometry with modified carbon nanotubes. | In vitro (human fluids) | nih.gov |

| Electrochemical Sensor | para-Aminobenzoic acid | Melamine | Differential pulse voltammetry with molecularly imprinted polymer. | In vitro (milk) | researchgate.net |

| Genetically Encoded Biosensor | p-Aminobenzoic acid (as analyte) | Benzoic acid derivatives | Fluorescence output controlled by a synthetic transcription factor. | In vivo (S. cerevisiae) | nih.govfrontiersin.org |

| Reagentless Electrochemical Biosensor | 3-Amino-L-tyrosine (as UAA) | General analytes (e.g., glucose) | Direct electrochemical detection via redox-active UAA in a binding protein. | In vitro (buffer, serum) | nih.gov |

Use in Bioelectrocatalysis Studies

While direct and extensive research specifically detailing the application of this compound in bioelectrocatalysis is not widely documented, the electrochemical properties of its derivatives, particularly its polymers, suggest a potential for such applications. Bioelectrocatalysis involves the use of biological materials, such as enzymes, to catalyze electrochemical reactions, and the efficiency of this process often relies on the effective transfer of electrons between the biological component and the electrode surface. Conductive polymers are frequently employed as materials to facilitate this electron transfer.

A key indicator of the potential for this compound in this field comes from studies on its polymeric form. A synthesized conductive biomaterial polymer, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), has been developed and investigated for its electrical conductivity. scholaris.ca This hydrogel was designed to be a conductive biomaterial capable of re-synchronizing myocardial contraction, highlighting its inherent conductive nature which is a fundamental requirement for bioelectrocatalytic systems. scholaris.ca The non-toxic and biocompatible properties of the PAMB-G hydrogel further enhance its suitability for integration with biological components like enzymes. scholaris.ca

The broader family of aminobenzoic acids, to which this compound belongs, has been explored for the creation of conducting polymers through electropolymerization. researchgate.net These polymers, formed from monomers like 2-amino, 3-amino, and 4-aminobenzoic acid, have been shown to be electroactive. researchgate.net The presence of both amino (-NH2) and carboxylic acid (-COOH) functional groups on the monomer unit provides versatile handles for modification and bioconjugation, allowing for the immobilization of enzymes or other biological recognition elements onto the polymer backbone. nih.gov This functionalization is a critical step in the fabrication of biosensors and bioelectrocatalytic electrodes.

Furthermore, research on other aniline (B41778) derivatives has demonstrated their utility in electrochemical applications that share principles with bioelectrocatalysis. For instance, electropolymerized 4-aminobenzoic acid has been used to create voltammetric sensors for the detection of various molecules. mdpi.com The ability of these polymers to facilitate electron transfer and provide a stable matrix for interaction with target analytes is directly relevant to the requirements of a bioelectrocatalytic platform. Studies on poly(3-aminobenzoic acid) have also shown its potential in electrocatalysis, for example, in the hydrogen evolution reaction when combined with metal-organic frameworks. electrochemsci.org

The research findings on related compounds suggest that polymers of this compound could serve as effective matrices for enzyme immobilization and as mediators for electron transfer in bioelectrocatalytic systems. The methoxy group (-OCH3) on the benzene (B151609) ring can also influence the electronic properties of the resulting polymer, potentially enhancing its conductivity or modifying its interaction with biological molecules.

The table below summarizes the key research findings that indirectly support the potential use of this compound and its derivatives in bioelectrocatalysis studies.

| Research Area | Compound/Derivative | Key Findings | Relevance to Bioelectrocatalysis |

| Conductive Biomaterials | Poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G) | A non-toxic, biocompatible, and conductive hydrogel. scholaris.ca | The inherent conductivity is essential for facilitating electron transfer between an enzyme and an electrode. Biocompatibility ensures the stability and activity of the immobilized biological component. |

| Electropolymerization | Aminobenzoic acids (general) | Can be electropolymerized to form short-chain conducting polymers. researchgate.net | Provides a method to create a conductive polymer film on an electrode surface, which can serve as a platform for enzyme immobilization. |

| Functionalization | Polymers with amino and carboxyl groups | These groups allow for easy bioconjugation with enzymes, antibodies, etc. nih.gov | Enables the stable attachment of the biocatalyst to the electrode, which is crucial for the operational stability of a bioelectrocatalytic system. |

| Electrochemical Sensing | Electropolymerized 4-aminobenzoic acid | Used to develop voltammetric sensors for various analytes. mdpi.com | Demonstrates the ability of the polymer to facilitate electrochemical reactions and act as a transducer, a core principle in bioelectrocatalysis. |

| Electrocatalysis | Poly(3-aminobenzoic acid) | Shows electrocatalytic activity, for instance, in the hydrogen evolution reaction. electrochemsci.org | Indicates the intrinsic catalytic properties of the polymer backbone, which could potentially synergize with the catalytic activity of an immobilized enzyme. |

Theoretical and Computational Studies of 3 Amino 4 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and properties of 3-Amino-4-methoxybenzoic acid.

Density Functional Theory (DFT) has been employed to study molecules structurally related to this compound, such as 3-amino-4-methoxybenzamide (B96667), offering valuable insights. DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311++G**, are used to optimize the molecular geometry and analyze the vibrational spectra.

For the related 3-amino-4-methoxybenzamide, DFT studies have identified the presence of intramolecular hydrogen bonding. This is inferred from the analysis of structural parameters and is further substantiated by Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses. The NBO analysis helps in understanding charge transfer and delocalization arising from intramolecular interactions. The MEP map visually identifies the electrophilic and nucleophilic sites within the molecule. For instance, in the benzamide (B126) derivative, a negative potential is observed around the carbonyl oxygen, indicating a likely site for nucleophilic attack, while positive potential is found on the amino group's hydrogen atoms.

The harmonic oscillator model of aromaticity (HOMA) index, calculated from the optimized geometry, can elucidate the influence of substituents and intramolecular interactions on the aromatic character of the benzene (B151609) ring. In the case of 3-amino-4-methoxybenzamide, the HOMA index suggested that the geometry is not significantly distorted by weak intramolecular hydrogen bonding, thus retaining its aromaticity.

Table 1: Selected Calculated Properties of a Related Benzamide Derivative using DFT

| Parameter | Value | Significance |

|---|---|---|

| HOMA Index | 0.98115 | Indicates high aromaticity of the benzene ring. |

| O8 (carbonyl) Natural Charge | -0.62462 e | High negative charge suggests a strong nucleophilic site. |

| O16 (methoxy) Natural Charge | -0.53873 e | Less negative charge compared to carbonyl oxygen. |

Data adapted from a study on 3-amino-4-methoxybenzamide.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a foundational, albeit computationally more intensive, approach to studying molecular systems. researchgate.net Studies on related molecules like p-methoxybenzoic acid (anisic acid) have utilized these methods to compute optimized geometries and vibrational spectra. researchgate.net

The HF method, being a self-consistent field approach, provides a good starting point for understanding the electronic structure, though it does not account for electron correlation. MP2, a post-Hartree-Fock method, incorporates electron correlation, leading to more accurate predictions of molecular properties. For aminobenzoic acid isomers, geometry optimizations are often performed first with HF and then refined using MP2 with various basis sets to achieve higher accuracy. These calculations yield total energies and orbital energies, which can be used to approximate binding energies via Koopmans' theorem.

Intermolecular Interactions and Hydrogen Bonding Analysis

The crystal packing of this compound is significantly influenced by intermolecular interactions, particularly hydrogen bonds. The amino group (-NH2) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors, while the carbonyl oxygen, methoxy (B1213986) oxygen, and the amino nitrogen can act as acceptors.

In the solid state, benzoic acid derivatives typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. rsc.org Furthermore, the amino group can participate in N-H···O hydrogen bonds with the carboxylic acid or methoxy groups of neighboring molecules, leading to the formation of extended supramolecular networks. ajchem-b.com

Computational techniques like NBO and Atoms in Molecules (AIM) analysis are used to characterize and quantify these interactions. For instance, in the related 3-amino-4-methoxybenzamide, NBO analysis confirms charge transfer from the lone pair of the oxygen atom to the antibonding orbitals of the interacting C-H or N-H bonds, which is characteristic of hydrogen bonding. AIM analysis can be used to calculate the energy of these intramolecular hydrogen bonds. The analysis of noncovalent interactions (NCI) can further visualize and characterize weak interactions, such as van der Waals forces and π-π stacking, which also contribute to the stability of the crystal structure. scholaris.ca

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target protein. For derivatives of this compound, molecular docking studies can elucidate their potential as inhibitors or modulators of biological targets.

In typical molecular docking studies involving benzoic acid derivatives, the ligand is docked into the active site of a target protein. nih.gov The process involves preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a scoring function to evaluate the different binding poses. The results are often presented in terms of a docking score or binding energy, with lower values indicating a more favorable interaction.

For example, docking studies on benzoic acid derivatives against various enzymes have shown that the interactions are often governed by hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site. acs.orgacs.org The carboxyl group frequently forms key hydrogen bonds with residues like Arginine or Serine, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. The amino and methoxy substituents of this compound would further influence these interactions, potentially forming additional hydrogen bonds or steric contacts.

Table 2: Illustrative Molecular Docking Interaction Data for a Benzoic Acid Derivative

| Target Protein | Interacting Residues | Type of Interaction | Binding Energy (kcal/mol) |

|---|---|---|---|

| Example Kinase | ARG 123, SER 45 | Hydrogen Bond | -8.5 |

| PHE 89, LEU 150 | Hydrophobic |

This table is a hypothetical representation based on typical findings for benzoic acid derivatives.

Crystallographic Studies and Structure-Property Relationships

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state, which is fundamental to understanding the material's physical and chemical properties.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise molecular and crystal structure of a compound. While a specific single-crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures, such as p-methoxybenzoic acid (anisic acid) and other aminobenzoic acid derivatives, allows for a reliable prediction of its structural features. rsc.orgiucr.org

The analysis of a crystal structure provides precise bond lengths, bond angles, and torsion angles. These parameters confirm the molecular geometry and can reveal the effects of substituent groups and intermolecular interactions on the molecular conformation.

Table 3: Typical Crystallographic Data for a Methoxybenzoic Acid Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | Monoclinic | P2₁/a |

| Space Group | The symmetry of the crystal | |

| a, b, c (Å) | Unit cell dimensions | a = 16.98, b = 10.95, c = 3.98 |

| β (°) | Unit cell angle | 98.40° |

| Z | Number of molecules per unit cell | 4 |

Data adapted from the study of p-methoxybenzoic acid (anisic acid). rsc.org